![molecular formula C11H16N4 B3001794 N,N-Dimethyl-5-[[methyl(prop-2-ynyl)amino]methyl]pyrimidin-2-amine CAS No. 1645376-48-2](/img/structure/B3001794.png)

N,N-Dimethyl-5-[[methyl(prop-2-ynyl)amino]methyl]pyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

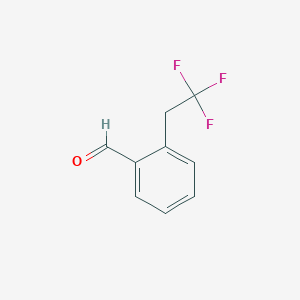

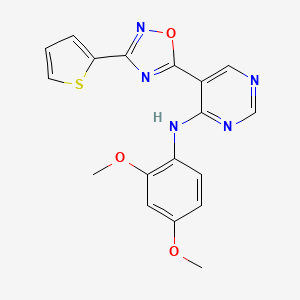

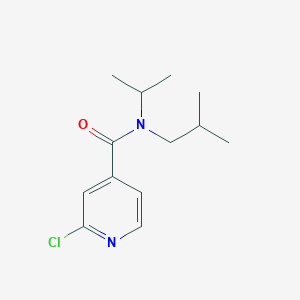

The compound "N,N-Dimethyl-5-[[methyl(prop-2-ynyl)amino]methyl]pyrimidin-2-amine" is a pyrimidine derivative, which is a class of heterocyclic aromatic organic compounds. Pyrimidine derivatives are known for their diverse range of biological activities and are often used in pharmaceuticals and agrochemicals. The structure of this compound suggests that it may have interesting chemical and biological properties due to the presence of dimethylamino groups and a prop-2-ynyl substituent.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and regiospecific reactions. For example, the synthesis of N-methyl isomers of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one involves alkylation and cyclization reactions . Similarly, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of an antibiotic, includes an asymmetric Michael addition and a stereoselective alkylation . These methods could potentially be adapted for the synthesis of "this compound" by modifying the starting materials and reaction conditions to incorporate the prop-2-ynyl group and achieve the desired substitution pattern on the pyrimidine ring.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. For instance, the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine shows that molecules form inversion dimers via hydrogen bonds and are packed into layers by π-stacking interactions . These structural features can influence the compound's reactivity and interaction with biological targets. The molecular structure of "this compound" would likely exhibit similar intermolecular interactions, which could be analyzed through crystallography or computational modeling.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, 6-[(dimethylamino)methylene]aminouracil reacts with heterocumulenes to form novel pyrimido[4,5-d]pyrimidine derivatives after elimination of dimethylamine . This suggests that "this compound" could also participate in cycloaddition reactions with suitable reactants, potentially leading to a range of novel compounds with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of dimethylamino groups in the compound may increase its basicity and nucleophilicity, affecting its solubility in organic solvents and reactivity towards electrophiles. The prop-2-ynyl group could introduce additional reactivity due to its alkyne functionality, which can participate in reactions such as Sonogashira couplings or cycloadditions. These properties would need to be characterized through experimental studies, including NMR, IR spectroscopy, and mass spectrometry, to fully understand the behavior of the compound.

Wirkmechanismus

Target of Action

It is known that amines are generally involved in a wide range of biological processes . They can interact with various receptors and enzymes in the body, influencing physiological and pathological processes .

Mode of Action

Amines are known to interact with their targets through various mechanisms, including hydrogen bonding and electrostatic interactions . The nitrogen atom in amines can form a coordinate covalent bond with a proton, resulting in a positively charged ammonium ion . This can influence the compound’s interaction with its targets.

Biochemical Pathways

Amines are involved in a wide range of biochemical pathways, including neurotransmission, inflammation, and immune response .

Pharmacokinetics

Amines are generally well absorbed in the body and can be distributed to various tissues . They can be metabolized by various enzymes, including monoamine oxidases and N-acetyltransferases . The metabolites can then be excreted in the urine .

Result of Action

Amines can have various effects at the molecular and cellular level, depending on their specific targets and the nature of their interaction .

Action Environment

The action, efficacy, and stability of N,N-Dimethyl-5-[[methyl(prop-2-ynyl)amino]methyl]pyrimidin-2-amine can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues . .

Eigenschaften

IUPAC Name |

N,N-dimethyl-5-[[methyl(prop-2-ynyl)amino]methyl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4/c1-5-6-15(4)9-10-7-12-11(13-8-10)14(2)3/h1,7-8H,6,9H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPGTYVMLMDOJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)CN(C)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B3001713.png)

![1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B3001723.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3001728.png)